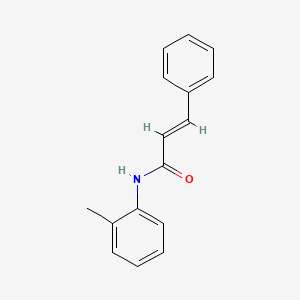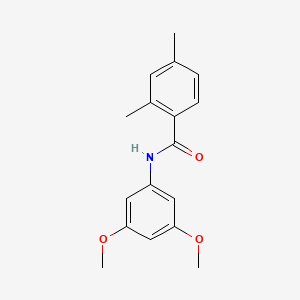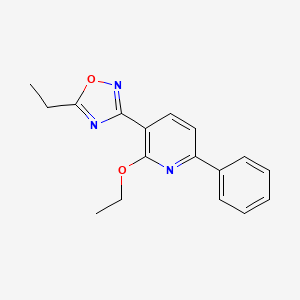![molecular formula C12H12FN3OS B5858450 N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)
N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a chemical compound with potential applications in various fields of chemistry and biology. Although specific studies on this compound are not directly available, related derivatives have been synthesized and investigated for their biological and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to this compound involves multiple steps, including coupling reactions and the use of specific reagents to introduce the thioacetamide group to the imidazole ring. Derivatives have been synthesized by reacting different aromatic or heterocyclic compounds with chloroacetamides or thioacetamides under controlled conditions (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been elucidated using techniques such as NMR, IR, and Mass spectra. These methods confirm the presence of the expected functional groups and the overall structure of the molecule (M. Duran & Ş. Demirayak, 2012).
Chemical Reactions and Properties
The chemical reactivity of thioacetamide derivatives involves interactions with nucleophiles and electrophiles, based on the functional groups present in the molecule. These compounds can participate in various chemical reactions, contributing to their versatility in synthetic chemistry and potential biological applications (K. Parikh & D. Joshi, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure can be determined through experimental methods. These properties are crucial for understanding the compound's behavior in different environments and for its application in drug formulation and material science (Dong-Mei Chen et al., 2021).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various chemical agents, can be assessed through experimental studies. The pKa values and reactivity patterns help in understanding the compound's behavior in biological systems and chemical reactions (M. Duran & M. Canbaz, 2013).
作用機序
Target of Action
CBKinase1_008005, also known as N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide or CBKinase1_020405, is a kinase inhibitor . The primary targets of this compound are likely to be the isoforms of the casein kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the phosphorylation of key regulatory molecules, thereby altering the normal functioning of the cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
The affected pathways include those regulated by CK1 isoforms . These pathways are critically involved in tumor progression . By inhibiting CK1, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and metastasis .
Pharmacokinetics
Based on the general pharmacokinetics of tyrosine kinase inhibitors , it can be inferred that the compound is likely to be well-absorbed after oral administration, metabolized primarily via cytochrome P450 (CYP) 3A4, and more than 90% bound to plasma proteins . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The molecular and cellular effects of CBKinase1_008005’s action are likely to include the disruption of normal cell cycle progression, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . This disruption could potentially inhibit tumor growth and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_008005. It is generally understood that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of a compound
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-16-6-5-14-12(16)18-8-11(17)15-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNUESCORSDNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)


![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)

![1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5858398.png)
![N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)
![2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone](/img/structure/B5858410.png)
![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)

![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)